[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol
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Overview
Description
[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol is a chemical compound with a complex structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of phenanthrene derivatives under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol can be compared with other similar compounds, such as:
Carnosic Acid: A phenolic diterpene with antioxidant properties.
Rosmanol: Another phenolic compound with similar biological activities.
Carnosol: Known for its anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific stereochemistry and the potential for diverse applications in various fields.
Properties
CAS No. |
79384-84-2 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
[(4aR,10aS)-2,3,4,9,10,10a-hexahydro-1H-phenanthren-4a-yl]methanol |
InChI |
InChI=1S/C15H20O/c16-11-15-10-4-3-6-13(15)9-8-12-5-1-2-7-14(12)15/h1-2,5,7,13,16H,3-4,6,8-11H2/t13-,15+/m0/s1 |
InChI Key |
LLOWVOSHDKHBKQ-DZGCQCFKSA-N |
Isomeric SMILES |
C1CC[C@]2([C@@H](C1)CCC3=CC=CC=C32)CO |
Canonical SMILES |
C1CCC2(C(C1)CCC3=CC=CC=C32)CO |
Origin of Product |
United States |
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